![molecular formula C29H27O3P B6354574 (R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee) CAS No. 1441830-74-5](/img/structure/B6354574.png)
(R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole, 97% (>99% ee)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a phosphole derivative with a tert-butyl group and a diphenoxyphenyl group. Phospholes are five-membered aromatic rings containing one phosphorus atom, similar to furans or thiophenes but with a phosphorus atom instead of an oxygen or sulfur atom .
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the phosphole ring, possibly through a cyclization reaction, followed by the introduction of the tert-butyl and diphenoxyphenyl groups . The tert-butyl group could be introduced using a variety of methods, including the use of tert-butyl lithium or a tert-butyl halide . The diphenoxyphenyl group could be introduced through a coupling reaction, such as a Suzuki-Miyaura or Stille coupling .Molecular Structure Analysis
The molecular structure of this compound would be expected to be planar due to the aromatic nature of the phosphole ring. The tert-butyl group would likely cause some steric hindrance, potentially affecting the reactivity of the compound .Chemical Reactions Analysis
The compound could potentially undergo a variety of reactions. The phosphole ring could undergo electrophilic aromatic substitution reactions, similar to other aromatic compounds . The tert-butyl group could potentially be removed through a deprotection reaction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. It would likely be a solid at room temperature, and its solubility would depend on the nature of the solvent. The presence of the tert-butyl group could potentially increase its solubility in nonpolar solvents .Applications De Recherche Scientifique
Environmental Occurrence and Fate of Synthetic Phenolic Antioxidants
Synthetic phenolic antioxidants (SPAs), including compounds with structural similarities to the one of interest, have been studied for their environmental occurrence, fate, and human exposure. These studies highlight the presence of SPAs in various environmental matrices and suggest potential concerns regarding their persistence and effects on human health. The research points towards the need for future investigations into the contamination, behaviors, and effects of novel high molecular weight SPAs, which could parallel the applications and implications of the compound (Liu & Mabury, 2020).
Applications in Polymer and Material Science
The study of plastic scintillators based on polymethyl methacrylate and various luminescent dyes, including the investigation of their optical properties and stability, offers insights into the application of complex organic compounds in material science. This research area could be relevant to the applications of the compound , particularly in designing materials with specific optical properties or environmental stability considerations (Salimgareeva & Kolesov, 2005).
Antioxidant Capacity and Chemical Properties
Research on the antioxidant capacity of compounds, including the analysis of their reaction pathways and mechanisms, is crucial in understanding the chemical properties and potential applications of complex organic molecules. These studies provide a foundation for assessing the utility of compounds like "(R)-3-(tert-Butyl)-4-(2,6-diphenoxyphenyl)-2,3-dihydrobenzo[d][1,3]oxaphosphole" in various scientific fields, including environmental science, food chemistry, and materials engineering (Ilyasov et al., 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
3-tert-butyl-4-(2,6-diphenoxyphenyl)-2H-1,3-benzoxaphosphole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H27O3P/c1-29(2,3)33-20-30-26-19-10-16-23(28(26)33)27-24(31-21-12-6-4-7-13-21)17-11-18-25(27)32-22-14-8-5-9-15-22/h4-19H,20H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXXWYLOBKSUEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P1COC2=CC=CC(=C21)C3=C(C=CC=C3OC4=CC=CC=C4)OC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H27O3P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

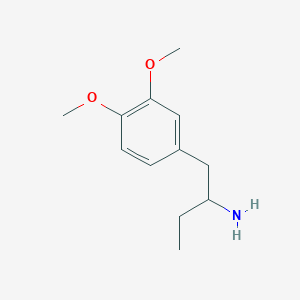

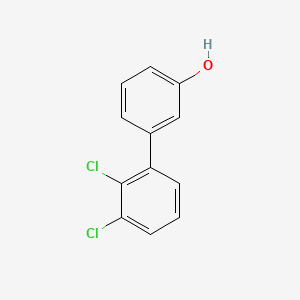
![1-[(2-Bromophenyl)methyl]-1H-pyrazol-4-amine](/img/structure/B6354526.png)
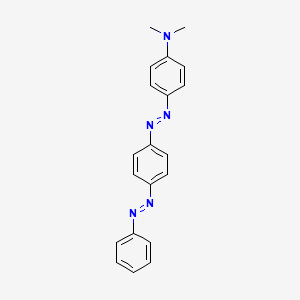
![N-{[2-(1H-Pyrrol-1-yl)-1,3-benzothiazol-6-yl]carbonyl}-L-isoleucine](/img/structure/B6354533.png)
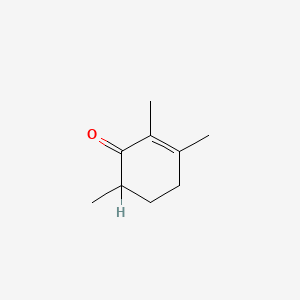
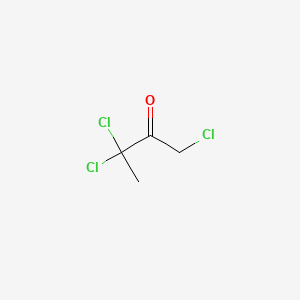
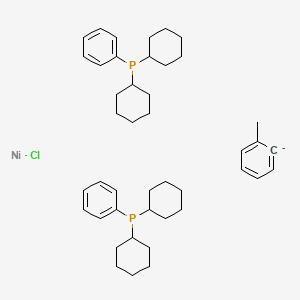


![(Z)-(Ethyl N-{[4-cyclohexyl-3-(trifluoromethyl)phenyl]methoxy}ethanecarboximidate)](/img/structure/B6354563.png)

